Cas no 956210-32-5 ((2S)-2-(2-chloro-4-nitrophenyl)formamido-3-methylbutanoic acid)

956210-32-5 structure
Nome del prodotto:(2S)-2-(2-chloro-4-nitrophenyl)formamido-3-methylbutanoic acid
Numero CAS:956210-32-5
MF:C12H13ClN2O5
MW:300.695022344589
MDL:MFCD08484236
CID:5234536
(2S)-2-(2-chloro-4-nitrophenyl)formamido-3-methylbutanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Valine, N-(2-chloro-4-nitrobenzoyl)-
- (2S)-2-(2-chloro-4-nitrophenyl)formamido-3-methylbutanoic acid
-
- MDL: MFCD08484236
- Inchi: 1S/C12H13ClN2O5/c1-6(2)10(12(17)18)14-11(16)8-4-3-7(15(19)20)5-9(8)13/h3-6,10H,1-2H3,(H,14,16)(H,17,18)/t10-/m0/s1
- Chiave InChI: CMLLWDDIURSVEJ-JTQLQIEISA-N
- Sorrisi: C(O)(=O)[C@H](C(C)C)NC(=O)C1=CC=C([N+]([O-])=O)C=C1Cl
(2S)-2-(2-chloro-4-nitrophenyl)formamido-3-methylbutanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-87584-1.0g |
(2S)-2-[(2-chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid |
956210-32-5 | 1.0g |
$671.0 | 2023-02-11 | ||
Enamine | EN300-87584-0.1g |
(2S)-2-[(2-chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid |
956210-32-5 | 90% | 0.1g |
$490.0 | 2023-09-01 | |
Ambeed | A1138155-1g |
(2S)-2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid |
956210-32-5 | 95% | 1g |
$484.0 | 2024-04-15 | |
Enamine | EN300-87584-0.5g |
(2S)-2-[(2-chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid |
956210-32-5 | 90% | 0.5g |
$535.0 | 2023-09-01 | |
Enamine | EN300-87584-1g |
(2S)-2-[(2-chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid |
956210-32-5 | 90% | 1g |
$557.0 | 2023-09-01 | |
Enamine | EN300-87584-5g |
(2S)-2-[(2-chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid |
956210-32-5 | 90% | 5g |
$1614.0 | 2023-09-01 | |
1PlusChem | 1P019QW5-250mg |
(2S)-2-[(2-chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid |
956210-32-5 | 90% | 250mg |
$696.00 | 2024-04-19 | |
1PlusChem | 1P019QW5-50mg |
(2S)-2-[(2-chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid |
956210-32-5 | 90% | 50mg |
$641.00 | 2024-04-19 | |
Ambeed | A1138155-5g |
(2S)-2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid |
956210-32-5 | 95% | 5g |
$1405.0 | 2024-04-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01082664-1g |
(2S)-2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid |
956210-32-5 | 95% | 1g |
¥3325.0 | 2024-04-17 |
(2S)-2-(2-chloro-4-nitrophenyl)formamido-3-methylbutanoic acid Letteratura correlata
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
956210-32-5 ((2S)-2-(2-chloro-4-nitrophenyl)formamido-3-methylbutanoic acid) Prodotti correlati
- 1326888-27-0(4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one)
- 473804-60-3(ethyl 4-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride)
- 14006-54-3(3-Chloro-1-benzothiophene-2-carbaldehyde)
- 1807041-29-7(4',5'-Dibromo-2'-fluoroacetophenone)
- 1218696-43-5(2-(3,4-dichlorophenyl)-2-{2-(dimethylamino)ethylamino}acetic acid)
- 1333615-44-3(N-cyclooctyl-6-fluoro-N-methylpyridine-3-carboxamide)
- 1509632-14-7(methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate)
- 1805908-99-9(Ethyl 2-(3-bromopropyl)-4-methylbenzoate)
- 30332-26-4(2,3,4,5-tetrachloro-6-hydrazinylpyridine)
- 2138004-69-8(1-[(1R,2S)-2-(difluoromethyl)cyclopropyl]-N-methylmethanesulfonamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:956210-32-5)(2S)-2-(2-chloro-4-nitrophenyl)formamido-3-methylbutanoic acid

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):436.0/1264.0